2-[2-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide
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Overview
Description
2-[2-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide is a complex organic compound with potential applications in various scientific fields. Its intricate structure includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide typically involves multiple steps, starting with the formation of the core imidazolidinone structure. This can be achieved through the reaction of appropriate precursors under controlled conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction parameters to ensure consistency and yield. The use of automated systems for monitoring and adjusting conditions can help maintain product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it versatile for creating diverse chemical structures.
Biology
In biological research, the compound may be used to study enzyme interactions or as a probe in molecular biology experiments. Its ability to bind to specific targets can help elucidate biological pathways.
Medicine
Medically, this compound could be explored for its potential therapeutic properties. It might serve as a precursor for drug development or as a compound with direct biological activity.
Industry
In industry, the compound could be used in the production of advanced materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 2-[2-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone (DMI)
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(6-methylpyridin-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2-[2-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide stands out due to its unique structural features and potential applications. Its ability to undergo diverse chemical reactions and its versatility in scientific research make it a valuable compound.
Properties
IUPAC Name |
2-[2-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)phenoxy]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c1-20-14-13(15(25)21(2)17(20)26)23-8-7-22(16(23)19-14)10-5-3-4-6-11(10)27-9-12(18)24/h3-6H,7-9H2,1-2H3,(H2,18,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEWXACYTYOMEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC=CC=C4OCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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